3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure that combines an isoxazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methanesulfonylphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a base to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its biological activities.
Isoxazolo[3,4-d]pyrimidine: Shares the isoxazole and pyrimidine rings, used in medicinal chemistry for drug development.
Uniqueness
3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one is unique due to the presence of the methanesulfonyl group, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of the isoxazole and pyrimidine rings contributes to its distinct pharmacological profile.
Properties
CAS No. |
832717-28-9 |
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Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)-6H-[1,2]oxazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9N3O4S/c1-20(17,18)8-4-2-7(3-5-8)9-10-11(19-15-9)12(16)14-6-13-10/h2-6H,1H3,(H,13,14,16) |
InChI Key |
ZWLPXRTUYBSHPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC3=C2N=CNC3=O |
Origin of Product |
United States |
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